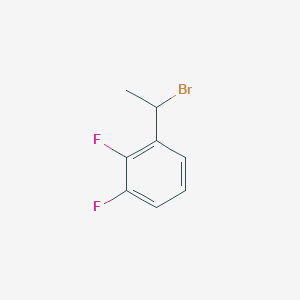

1-(1-Bromoethyl)-2,3-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromoethylbenzene is a type of organic compound that belongs to the class of halogenated hydrocarbons . It has been used in various chemical reactions such as controlled radical polymerization of styrene, asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of bromoethylbenzene typically involves the reaction of benzene with bromoethane in the presence of a Lewis acid such as aluminum chloride .Molecular Structure Analysis

Bromoethylbenzene has a molecular formula of C8H9Br . The structure consists of a benzene ring with a bromoethyl group attached .Chemical Reactions Analysis

Bromoethylbenzene can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group . For example, it can participate in nucleophilic substitution reactions, elimination reactions, and coupling reactions .Physical And Chemical Properties Analysis

Bromoethylbenzene is a liquid at room temperature . It has a density of 1.356 g/mL at 25 °C and a boiling point of 94 °C/16 mmHg . The refractive index is 1.56 .科学的研究の応用

Organometallic Chemistry and Functionalization Reactions

- Organometallic chemistry provides control over the regiospecificity of functionalization reactions. For example, 1,2,3-trifluorobenzene and its bromo derivatives can be functionalized at various positions to produce benzoic acids and other derivatives through novel organometallic recipes such as deprotonation-triggered halogen migrations and halogen-metal permutations (Heiss & Schlosser, 2003).

Synthesis of Valuable Intermediates

- 1,2-Dibromobenzenes, including derivatives similar to "1-(1-Bromoethyl)-2,3-difluorobenzene," serve as valuable precursors for organic transformations, especially those involving the intermediate formation of benzynes. Methods based on regioselective bromination and ortho-metalation highlight the synthetic utility of these compounds (Diemer, Leroux, & Colobert, 2011).

Coordination Chemistry

- The study of fluorocarbons, including difluoro-m-cyclophane-based fluorocryptands, demonstrates the complex coordination chemistry possible with fluorinated organic compounds. These cryptands' reactions with group I and II metal ions reveal significant shifts in NMR resonances, highlighting the potential for using such structures in developing new materials or studying metal ion interactions (Plenio, Hermann, & Diodone, 1997).

Advanced Organic Synthesis

- The palladium-catalyzed dehydrohalogenation of 1,3-bis(2-bromophenyl)-2,5-diphenylbenzenes to produce alkoxy-functionalized dibenzo[fg,op]naphthacenes demonstrates the role of halogenated intermediates in facilitating complex organic syntheses. Such processes are crucial for the development of novel organic electronic materials and pharmaceuticals (Cheng, Höger, & Fenske, 2003).

Novel Polymer Synthesis

- Research into the synthesis and characterization of new fluorine-containing polyethers shows how fluorinated monomers, potentially including or related to "this compound," can lead to the development of soluble, hydrophobic, and low-dielectric polymers with moderate thermal stability. These materials have applications in electronics, coatings, and aerospace industries (Fitch et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

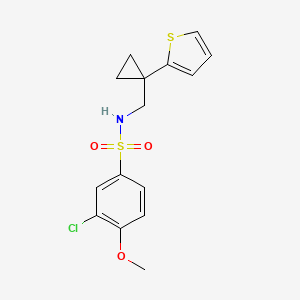

IUPAC Name |

1-(1-bromoethyl)-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDCMBDWJQOKID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide](/img/structure/B2701810.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2701814.png)

![2-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2701815.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2701821.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2701822.png)

![2-fluoro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2701824.png)

![(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2701827.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2701829.png)